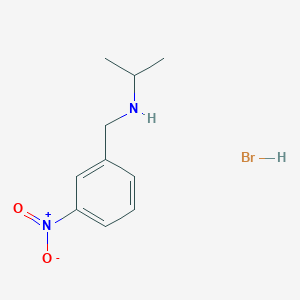
N-(3-nitrobenzyl)-2-propanamine hydrobromide
Vue d'ensemble
Description
“N-(3-nitrobenzyl)-2-propanamine hydrobromide” is likely a nitrogen-containing organic compound. It probably has a benzene ring (from the “benzyl” part of the name) with a nitro group attached (from the “3-nitro” part), and a propylamine group (from the “2-propanamine” part). The “hydrobromide” indicates it’s a salt of hydrobromic acid .
Molecular Structure Analysis
The molecular structure would likely include a benzene ring with a nitro group attached at the 3-position, and a propylamine group attached to the benzyl group. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The nitro group could be reduced to an amino group, and the propylamine group could react with carboxylic acids to form amides. The benzyl group could also undergo various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. It would likely be a solid at room temperature, given that it’s a salt. Its solubility in water and other solvents would depend on the specific structure .Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups like N-(3-nitrobenzyl)-2-propanamine hydrobromide have significant applications in synthetic chemistry. These groups can be removed by light irradiation, offering a non-invasive method to trigger chemical reactions or release active compounds at specific locations or times. This approach is promising for the development of light-responsive therapeutic agents and materials with controlled release mechanisms. The review by Amit, Zehavi, and Patchornik (1974) highlights the potential of photosensitive protecting groups, including nitrobenzyl derivatives, in the advancement of synthetic methodologies and their application in creating sophisticated chemical systems (Amit, Zehavi, & Patchornik, 1974).
Formation and Removal of Nitrosamines
N-(3-nitrobenzyl)-2-propanamine hydrobromide may also be relevant in the context of nitrosamine formation, given its structural similarity to nitrobenzyl compounds. Sgroi et al. (2018) reviewed the formation of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater, focusing on removal techniques. While not directly mentioning N-(3-nitrobenzyl)-2-propanamine hydrobromide, understanding the mechanisms behind NDMA formation and mitigation strategies can be crucial for handling similar compounds in pharmaceutical and environmental contexts (Sgroi et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-nitrophenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.BrH/c1-8(2)11-7-9-4-3-5-10(6-9)12(13)14;/h3-6,8,11H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOQVVZVRXQBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrobenzyl)-2-propanamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)
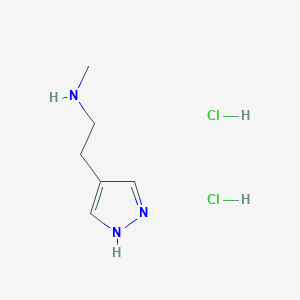
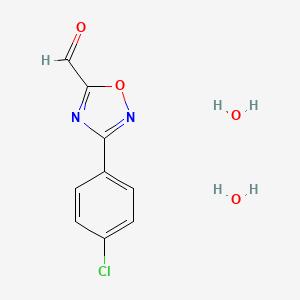

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
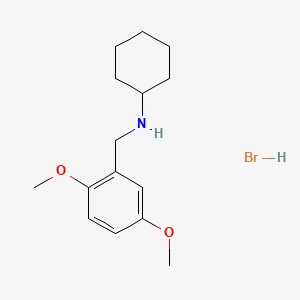


amine hydrobromide](/img/structure/B3107179.png)

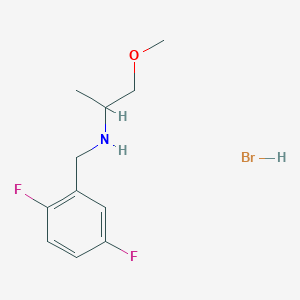
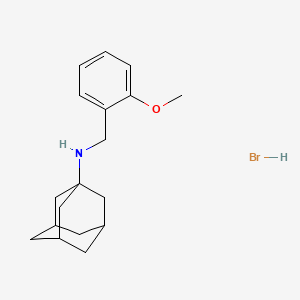

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)